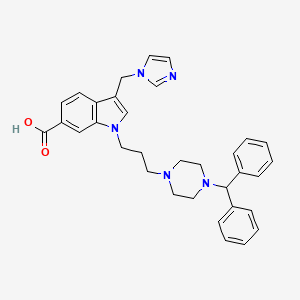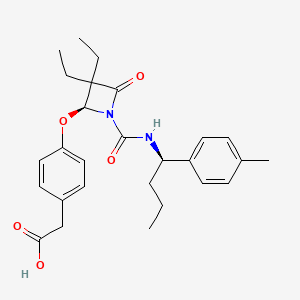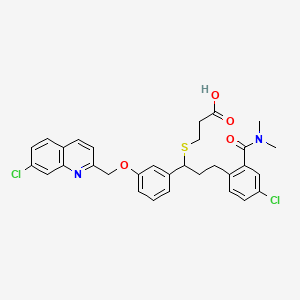
ヒドロキシ-PEG2-CH2CO2tBu
概要
説明
Hydroxy-PEG2-CH2CO2tBu was a useful reagent in the study for potentiator-corrector agonist of cystic fibrosis mutant protein ΔF508-CFTR preparation.
Hydroxy-PEG2-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
科学的研究の応用
溶解性向上剤
ヒドロキシ-PEG2-CH2CO2tBu は、水性媒体における溶解性を高める親水性 PEG スペーサーを含んでいます 。この特性により、活性医薬品成分の溶解性が課題となる薬物送達システムにおいて有用になります。
薬物送達システム
This compound に含まれるヒドロキシル基は、さらに誘導化したり、他の反応性官能基で置換したりすることができます 。これは、特にプロドラッグや薬物コンジュゲートの開発において、薬物送達システムの設計における汎用性の高いリンカーとなります。
抗体-オリゴヌクレオチドコンジュゲート (AOC)
This compound は、抗体-オリゴヌクレオチドコンジュゲート (AOC) の調製に使用できます 。AOC は、抗体の特異性とオリゴヌクレオチドの多様な機能を組み合わせた治療薬の一種です。
抗体生体高分子コンジュゲート (ABC)
AOC と同様に、this compound は、抗体生体高分子コンジュゲート (ABC) の調製にも使用できます 。ABC は、特にがん治療において、標的薬物送達に使用されます。
カルボキシル基の保護
This compound に含まれる tert-ブチル保護カルボキシル基は、酸性条件下で脱保護できます 。この機能は、官能基の保護と脱保護が必要な多段階合成において有用です。
嚢胞性線維症研究
This compound は、嚢胞性線維症変異タンパク質 ΔF508-CFTR 調製のポテンシエーター-コレクターアゴニストの研究に試薬として使用されてきました 。これは、嚢胞性線維症などの遺伝性疾患の治療研究における可能性を示しています。
作用機序
Target of Action
Hydroxy-PEG2-CH2CO2tBu is primarily used as a PEG linker . PEG linkers are used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .
Mode of Action
Hydroxy-PEG2-CH2CO2tBu contains a hydroxyl group and a t-butyl protected carboxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
As a peg linker, it likely plays a role in the delivery of drugs to their target sites, potentially affecting a wide range of biochemical pathways depending on the specific drug being delivered .
Pharmacokinetics
The ADME properties The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its absorption and distribution. The hydroxyl group and t-butyl protected carboxyl group may also influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of Hydroxy-PEG2-CH2CO2tBu’s action are likely dependent on the specific drug it is linked to. As a PEG linker, its primary role is to enhance the drug’s solubility, stability, and bioavailability , thereby potentially enhancing the drug’s therapeutic effects.
Action Environment
Environmental factors that could influence Hydroxy-PEG2-CH2CO2tBu’s action, efficacy, and stability include pH levels, as the t-butyl protected carboxyl group can be deprotected under acidic conditions . Other factors such as temperature and the presence of other compounds could also potentially influence its action.
生化学分析
Biochemical Properties
Hydroxy-PEG2-CH2CO2tBu plays a significant role in biochemical reactions, primarily as a PEG linker. The hydroxyl group in Hydroxy-PEG2-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups, facilitating the formation of conjugates with enzymes, proteins, and other biomolecules. This compound interacts with various enzymes and proteins, enhancing their solubility and stability in aqueous media. The t-butyl protected carboxyl group can be deprotected to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides .
Cellular Effects
Hydroxy-PEG2-CH2CO2tBu influences various cellular processes by enhancing the solubility and stability of biomolecules it interacts with. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules into cells. For example, Hydroxy-PEG2-CH2CO2tBu has been used in studies involving the potentiation of cystic fibrosis transmembrane conductance regulator (CFTR) protein, where it helps in the delivery of corrector molecules to the target cells .
Molecular Mechanism
The molecular mechanism of Hydroxy-PEG2-CH2CO2tBu involves its ability to form covalent bonds with biomolecules through its hydroxyl and carboxyl groups. The hydroxyl group can undergo further derivatization, allowing the attachment of various functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy-PEG2-CH2CO2tBu can change over time due to its stability and degradation properties. This compound is stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation. Once deprotected, the carboxyl group may be prone to hydrolysis, which can affect its long-term stability and efficacy in biochemical reactions. Studies have shown that Hydroxy-PEG2-CH2CO2tBu maintains its activity over time, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of Hydroxy-PEG2-CH2CO2tBu in animal models vary with different dosages. At low doses, this compound can enhance the solubility and stability of biomolecules without causing significant toxicity. At high doses, Hydroxy-PEG2-CH2CO2tBu may exhibit toxic or adverse effects, such as cellular stress and inflammation. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
Hydroxy-PEG2-CH2CO2tBu is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The hydroxyl and carboxyl groups in this compound can participate in enzymatic reactions, leading to the formation of conjugates with proteins and peptides. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and biochemical processes .
Transport and Distribution
Hydroxy-PEG2-CH2CO2tBu is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cells, Hydroxy-PEG2-CH2CO2tBu can interact with various biomolecules, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Hydroxy-PEG2-CH2CO2tBu is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The hydroxyl and carboxyl groups in Hydroxy-PEG2-CH2CO2tBu can form covalent bonds with biomolecules, affecting their activity and function within the cell .
特性
IUPAC Name |
tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJRQVQNFNFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149299-82-1 | |
| Record name | Hydroxy-PEG2-t-butyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)


![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

